REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[NH2:18][NH2:19].[OH2:17].[n:1]1(-[c:6]2[cH:7][cH:8][c:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:15][cH:16]2)[n:2][cH:3][cH:4][cH:5]1>>[n:1]1(-[c:6]2[cH:7][cH:8][c:9]([C:10](=[O:11])[NH:18][NH2:19])[cH:15][cH:16]2)[n:2][cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(-n2cccn2)cc1
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Name
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Type
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product
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Smiles
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NNC(=O)c1ccc(-n2cccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |